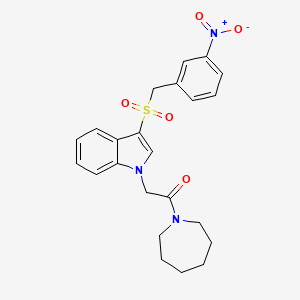
1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Reacting the intermediate with azepane under suitable conditions to form the final product.
Industrial Production Methods: Industrial production would likely involve optimization of the above steps to maximize yield and purity, employing large-scale reactors and continuous flow techniques to ensure efficiency and scalability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Indole Core:
- Starting with a suitable indole precursor, such as indole-3-carboxaldehyde.
- Reacting with a sulfonyl chloride derivative to introduce the sulfonyl group.
-
Attachment of the Nitrobenzyl Group:
- Nitration of benzyl chloride to form 3-nitrobenzyl chloride.
- Subsequent nucleophilic substitution to attach the nitrobenzyl group to the sulfonylated indole.
-
Formation of the Ethanone Linker:
- Using a Friedel-Crafts acylation reaction to introduce the ethanone group.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction of the Nitro Group: 1-(azepan-1-yl)-2-(3-((3-aminobenzyl)sulfonyl)-1H-indol-1-yl)ethanone.
Reduction of the Ethanone Group: 1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanol.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the development of novel heterocyclic compounds.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone exerts its effects is largely dependent on its interaction with biological targets. The compound’s indole moiety may interact with various enzymes or receptors, while the nitrobenzyl sulfonyl group could influence its binding affinity and specificity.
Molecular Targets and Pathways:
- Potentially targets enzymes involved in oxidative stress due to the presence of the nitro group.
- May interact with receptors or proteins that recognize indole derivatives.
Comparaison Avec Des Composés Similaires
1-(azepan-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone: Lacks the nitro group, which may alter its reactivity and biological activity.
1-(piperidin-1-yl)-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone: Contains a piperidine ring instead of an azepane ring, potentially affecting its pharmacokinetic properties.
Uniqueness: 1-(azepan-1-yl)-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(3-nitrophenyl)methylsulfonyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c27-23(24-12-5-1-2-6-13-24)16-25-15-22(20-10-3-4-11-21(20)25)32(30,31)17-18-8-7-9-19(14-18)26(28)29/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPULFYVHCNNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2832813.png)


![3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B2832817.png)
![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B2832818.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/new.no-structure.jpg)



![4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide](/img/structure/B2832828.png)
![8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2832829.png)
![N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2832830.png)
![N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2832831.png)

